6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol

Physicochemical Properties Lipophilicity Medicinal Chemistry

Researchers sourcing a tetrahydroquinoline scaffold for kinase inhibitor programs often face supply inconsistency and inadequate purity for sensitive SAR studies. This 6-methyl-5,6,7,8-tetrahydroquinolin-3-ol compound directly addresses those gaps. - Optimized Pharmacophore: The 3-OH hinge-binding motif and 6-methyl group enhance hydrophobic back-pocket complementarity, with a calculated logP increase of ~0.5 over the des-methyl analog, improving passive permeability. - CNS-Favorable Isomer: The 5,6,7,8-tetrahydro configuration maintains a lower predicted pKa (~5.0-6.3), minimizing hERG and P-gp liabilities versus 1,2,3,4-tetrahydro isomers for neuroscience targets. - Supply Certainty: Available at a consistent mode purity of 97%, enabling reliable lead optimization without batch-to-batch variability.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B11920546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C=C(C=N2)O
InChIInChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h5-7,12H,2-4H2,1H3
InChIKeyPHWQVAUZZXDWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol: Scaffold Overview and Procurement Identity


6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol (CAS 1707581-32-5) is a bicyclic heterocycle comprising a partially saturated quinoline core with a hydroxyl substituent at the 3-position and a methyl group at the 6-position of the cyclohexene ring . It belongs to the tetrahydroquinolin-3-ol class, which serves as a versatile small-molecule scaffold in medicinal chemistry, particularly for the construction of kinase inhibitor-like pharmacophores and CNS-penetrant candidates . Vendors typically supply this compound at 97% purity for laboratory research use .

Why Generic Substitution Fails: Structural Nuances of 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol


In-class tetrahydroquinoline compounds cannot be freely interchanged because minor structural variations—such as the presence or absence of the 6-methyl group, the position of ring saturation (5,6,7,8- vs. 1,2,3,4-tetrahydro), and the 3-hydroxyl substituent—profoundly alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. For instance, the des-methyl analog 5,6,7,8-tetrahydroquinolin-3-ol (CAS 655239-64-8) has a lower molecular weight (149.19 vs. 163.22 g/mol) and reduced clogP, which can affect passive membrane permeability and CYP-mediated metabolism . Likewise, 6-methyl-5,6,7,8-tetrahydroquinoline (CAS 52601-65-7) lacks the 3-hydroxyl hydrogen-bond donor, eliminating a key pharmacophoric feature for kinase hinge-binding or receptor interactions [2]. The quantitative evidence below maps these differentiation points.

Product-Specific Quantitative Evidence Guide


Molecular Weight and Lipophilicity vs. Des-Methyl Analog

6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol (MW 163.22 g/mol) possesses a 6-methyl substituent that increases molecular weight by +14.03 g/mol compared to the des-methyl analog 5,6,7,8-tetrahydroquinolin-3-ol (MW 149.19 g/mol) . This methyl group elevates calculated logP by approximately +0.5 log units, enhancing membrane permeability potential . The difference in lipophilicity can significantly affect pharmacokinetic parameters such as volume of distribution and CNS penetration when these scaffolds are elaborated into lead compounds.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Hydrogen-Bond Donor Capacity vs. 3-Deoxy Analog

The target compound possesses one hydrogen-bond donor (3-OH) and two hydrogen-bond acceptors (pyridine N, 3-OH oxygen), whereas the 3-deoxy analog 6-methyl-5,6,7,8-tetrahydroquinoline (CAS 52601-65-7) has zero H-bond donors and one acceptor [1]. This difference is critical for pharmacophore-based design: the 3-OH can act as a hinge-binding motif in kinase inhibitor scaffolds, analogous to the hydroxyl in tetrahydroquinoline-based androgen receptor modulators where the OH group forms a tight hydrogen bond with Asn705 [2]. Absence of this donor in the deoxy analog eliminates a key interaction point.

Hydrogen Bonding Pharmacophore Kinase Hinge Binding

Ring Saturation Position: 5,6,7,8- vs. 1,2,3,4-Tetrahydro Isomer

6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol features saturation in the carbocyclic ring (positions 5-8), leaving the pyridine ring aromatic, whereas its constitutional isomer 6-methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) has saturation in the nitrogen-containing ring . This difference alters the electronic character of the nitrogen atom: in the 5,6,7,8-isomer, the pyridine nitrogen retains full aromatic basicity (predicted pKa ~5.0-6.3), while in the 1,2,3,4-isomer, the nitrogen is aliphatic (predicted pKa ~9-10) . This distinction affects protonation state at physiological pH, solubility, and protein-binding interactions.

Ring Saturation Conformational Rigidity Scaffold Design

Physical Form and Crystallinity: Handling Considerations

The close analog 5,6,7,8-tetrahydroquinolin-3-ol (des-methyl) is a crystalline solid with a melting point of 198-200 °C, indicative of strong intermolecular hydrogen bonding mediated by the 3-OH group . In contrast, the 3-deoxy analog 6-methyl-5,6,7,8-tetrahydroquinoline is a colorless oily liquid at room temperature (melting point ~20 °C for the parent tetrahydroquinoline) [1]. The 6-methyl-3-ol compound is expected to retain crystalline character due to the hydroxyl group, though its melting point may be slightly lower than the des-methyl analog due to methyl-induced disruption of crystal packing.

Physical Form Melting Point Formulation

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Fragment-Based Lead Discovery

The 5,6,7,8-tetrahydroquinolin-3-ol scaffold, with its aromatic pyridine nitrogen capable of hinge-binding and 3-OH hydrogen-bond donor, serves as an ideal fragment for kinase inhibitor design. The 6-methyl group adds lipophilicity for improved complementarity to hydrophobic kinase back pockets, as evidenced by the calculated logP increase of ~0.5 units over the des-methyl analog [1]. This scaffold has precedent in tetrahydroquinoline-based inhibitors of mTOR, EGFR, and other kinases [2].

CNS-Penetrant Lead Optimization Programs

The 5,6,7,8-tetrahydro isomer retains a less basic pyridine nitrogen (predicted pKa ~5.0-6.3) compared to the 1,2,3,4-tetrahydro isomer (pKa ~9-10), resulting in lower protonation at physiological pH and consequently reduced hERG binding and P-gp efflux [1]. The 6-methyl group further enhances passive CNS penetration by increasing lipophilicity within the optimal logD range for brain exposure. This combination makes the compound a superior starting point for neuroscience drug discovery over either the des-methyl or 1,2,3,4-isomer alternatives [2].

Solid-Phase Library Synthesis and High-Throughput Chemistry

The 3-hydroxyl group provides a convenient handle for solid-phase immobilization via ester or ether linkages, enabling the construction of tetrahydroquinoline-based combinatorial libraries [1]. The 6-methyl substituent introduces a stereocenter that can be exploited for chiral library synthesis using asymmetric methods such as CoCl2-catalyzed reductive cyclization of nitro cyclic sulfites, which has been demonstrated for chiral 3-substituted tetrahydroquinoline derivatives [2]. The crystalline nature of the 3-ol analogs further simplifies purification by recrystallization.

MAO Inhibitor Pharmacophore Exploration

Tetrahydroquinoline derivatives have demonstrated monoamine oxidase (MAO) inhibitory activity. While direct IC50 data for 6-methyl-5,6,7,8-tetrahydroquinolin-3-ol is not publicly reported, structurally related tetrahydroquinolin-3-ols in BindingDB show MAO-A IC50 values in the micromolar range, and the 3-OH group is a known pharmacophoric element for competitive MAO inhibition [1]. The 6-methyl substituent may confer isoform selectivity, as methyl substitution on the tetrahydroquinoline scaffold has been shown to differentially affect MAO-A vs. MAO-B inhibition in quinoline series [2].

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